2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide is a chemical compound characterized by its unique structure and potential applications in various scientific fields. Its systematic name reflects its complex molecular architecture, which includes an acetamide group linked to a 1,2-oxazole ring that is further substituted with a methoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural features that may contribute to biological activity.
The compound can be synthesized through various organic chemistry techniques, often involving the reaction of specific precursors under controlled conditions. Its structural and spectral data are cataloged in databases like PubChem and SpectraBase, providing essential information for researchers interested in its properties and applications.
2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide falls within the category of heterocyclic compounds, specifically those containing oxazole rings. It is also classified as an acetamide due to the presence of the acetamide functional group. The compound's molecular formula is , with a molecular weight of approximately 207.23 g/mol.
The synthesis of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., chloroform or ethanol), and catalysts (like Lewis acids) to facilitate the reactions. Purification steps such as column chromatography are often employed to isolate the desired product from by-products.
The molecular structure of 2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide features:
The compound has a molecular formula of and can be represented by various structural notations:
InChI=1S/C11H13NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-5,10,13H,6-7H2,1H3
OCC1ON=C(C1)c1ccc(cc1)OC
The compound can undergo various chemical reactions typical for amides and heterocycles:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess conversion rates and product purity.
Potential mechanisms may involve:
Key physical properties include:
Chemical properties such as solubility in organic solvents (e.g., ethanol) and stability under various pH conditions are essential for practical applications.
Relevant data include:
Property | Value |
---|---|
Molecular Formula | C11H13N3O3 |
Molecular Weight | 207.23 g/mol |
Solubility | Soluble in organic solvents |
The compound has potential applications in several areas:
Research into this compound could lead to new therapeutic agents or materials with tailored properties for industrial applications.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0